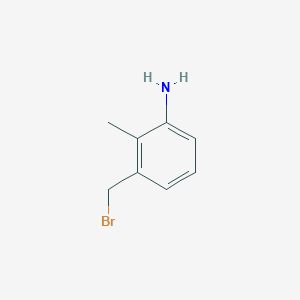

3-Amino-2-methylbenzyl bromide

Vue d'ensemble

Description

3-Amino-2-methylbenzyl bromide is a chemical compound with the molecular formula CH3C6H4CH2Br . It is also known as α-Bromo-m-xylene .

Synthesis Analysis

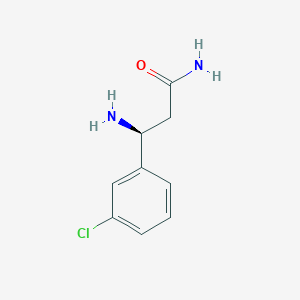

The synthesis of compounds like 3-Amino-2-methylbenzyl bromide often involves multiple steps. For instance, one approach could be to reduce an alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method involves the synthesis of a series of N(Boc)-β 2,3-dialkyl amino nitriles derived from l-phenylalanine, d-phenylalanine, l-valine and one C-protected β 2,3 amino acid .Molecular Structure Analysis

The molecular structure of similar compounds like 3-Amino-2-methylbenzyl alcohol has been analyzed . The molecular weight of this compound is 137.18 .Chemical Reactions Analysis

Reactions involving compounds like 3-Amino-2-methylbenzyl bromide can include conversion of alcohols into alkyl halides . The order of reactivity of alcohols is 3° > 2° > 1° methyl. The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Methylbenzyl bromide have been analyzed. For instance, it has a density of 1.37 g/mL at 25 °C .Applications De Recherche Scientifique

Chemical Modification of Antithrombin III Research demonstrates the chemical modification of antithrombin III with dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide, affecting its heparin binding and heparin-enhanced inhibition of thrombin. This study provides insights into the structural and functional roles of tryptophan residues within proteins, offering a deeper understanding of protein-heparin interactions (Blackburn, Smith, Carson, & Sibley, 1984).

Estimation of Fully N-methylated Amino Acids A methodological study describes the estimation of betaines in plant extracts, utilizing brominated compounds for the esterification process. This research contributes to analytical chemistry by providing a technique for detecting and quantifying fully N-methylated amino acids, which are significant in various biological and environmental studies (Gorham, Mcdonnell, & Jones, 1982).

Asymmetric Synthesis of Dialkyl-α-amino Acids A paper presents the asymmetric synthesis of α,β-dialkyl-α-amino acids using alkylation of chiral nickel(II) complexes with racemic α-alkylbenzyl bromides. This process highlights the stereoselective synthesis of enantiomerically pure amino acids, essential for pharmaceutical applications and research into the properties of amino acids and peptides (Soloshonok, Boettiger, & Bolene, 2008).

Cleavage Experiments with Methyl-substituted Benzyl Esters Research exploring the cleavage of methyl-substituted benzyl esters of amino acid derivatives contributes to the understanding of peptide bond stability and the effects of methyl substitution on ester lability. This work provides valuable insights for the field of peptide synthesis, especially regarding solid-phase peptide synthesis techniques (Stewart, 1967).

Mécanisme D'action

Safety and Hazards

Safety data sheets provide information on the potential hazards of compounds like 3-Amino-2-methylbenzyl bromide. For instance, it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

3-(bromomethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLCRJRXUAWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylbenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

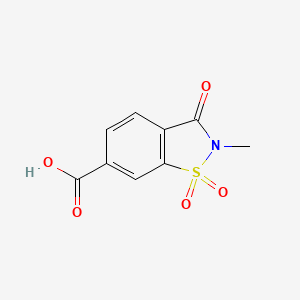

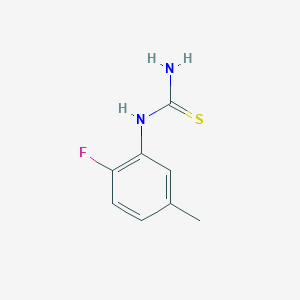

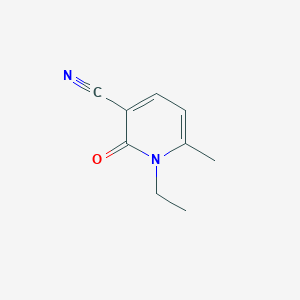

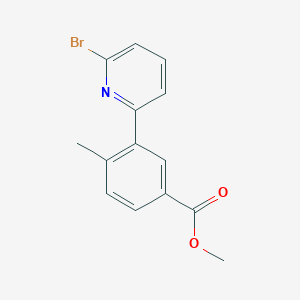

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)